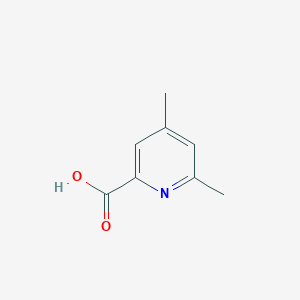

4,6-Dimethylpicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOKWPWMTZHTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351210 | |

| Record name | 4,6-Dimethylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18088-10-3 | |

| Record name | 4,6-Dimethylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dimethylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4,6-dimethylpicolinic acid, a valuable heterocyclic compound in medicinal chemistry and materials science. The document outlines the most plausible synthetic pathway, delves into the reaction mechanism, presents quantitative data from analogous reactions, and provides a detailed, adapted experimental protocol.

Proposed Synthesis Pathway: Oxidation of 2,4-Lutidine

The most direct and industrially scalable approach to synthesizing this compound is through the selective oxidation of the corresponding commercially available precursor, 2,4-lutidine (also known as 2,4-dimethylpyridine). This method leverages the differential reactivity of the methyl groups on the pyridine ring.

The methyl group at the 2-position (α-position) of the pyridine ring is more susceptible to oxidation than the methyl group at the 4-position (γ-position). This enhanced reactivity is attributed to the ability of the electron-withdrawing nitrogen atom to stabilize anionic or radical intermediates formed at the adjacent methyl group. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are commonly employed for this transformation. The reaction is typically carried out in an aqueous medium, and upon completion, the product is isolated by acidification.

Reaction Mechanism: Benzylic-type Oxidation

The oxidation of the 2-methyl group of 2,4-lutidine with potassium permanganate is believed to proceed through a free-radical mechanism, analogous to the benzylic oxidation of alkylbenzenes. The key steps are as follows:

-

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by the permanganate ion, forming a resonance-stabilized radical intermediate.

-

Hydroxylation: The radical reacts with a manganese species to form a hydroxylated intermediate.

-

Further Oxidation: This intermediate undergoes further oxidation to an aldehyde.

-

Final Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid.

The reaction requires careful temperature control to prevent over-oxidation and decomposition of the pyridine ring.

Quantitative Data

While specific yield data for the synthesis of this compound is not extensively reported in the literature, data from analogous oxidations of lutidines provide a reasonable expectation of the reaction's efficiency. The following table summarizes typical reaction conditions and yields for the oxidation of various lutidines to their corresponding picolinic acids.

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,6-Lutidine | KMnO₄ | Water | 80-100 | 2-4 | ~64 |

| 2,5-Lutidine | Selenium Dioxide | 1,4-Dioxane | Reflux | 4-6 | Moderate |

| α-Picoline | KMnO₄ | Water | 100 | 3-4 | ~70 |

| 4-Picoline | Catalytic (V-Ti-O) | Gas Phase | 320 | - | ~67 (selectivity) |

Experimental Protocol (Adapted)

The following is an adapted experimental protocol for the synthesis of this compound based on the well-established procedure for the oxidation of α-picoline to picolinic acid.

Materials:

-

2,4-Lutidine

-

Potassium permanganate (KMnO₄)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Dropping funnel

-

Büchner funnel and flask

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,4-lutidine (1 equivalent) and deionized water.

-

Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate (approximately 2.5-3 equivalents) in deionized water through a dropping funnel. The addition should be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Combine the filtrate and washings and concentrate the volume under reduced pressure.

-

Cool the concentrated solution in an ice bath and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

-

Purification:

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Safety Precautions:

-

Potassium permanganate is a strong oxidizing agent and should be handled with care.

-

The reaction is exothermic and should be cooled appropriately.

-

All procedures should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The synthesis of this compound via the selective oxidation of 2,4-lutidine presents a feasible and direct route to this important heterocyclic compound. While specific literature on this exact transformation is sparse, established principles of pyridine chemistry and analogous reaction protocols provide a strong foundation for its successful synthesis. The provided technical guide offers a comprehensive starting point for researchers and professionals in the field of drug discovery and materials science to produce and utilize this compound in their research endeavors. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

Spectroscopic Characterization of 4,6-Dimethylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4,6-Dimethylpicolinic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the predicted spectroscopic data, detailed experimental protocols for acquiring such data, and visual workflows to aid in the comprehensive analysis of this molecule.

Introduction

This compound, also known as 4,6-dimethylpyridine-2-carboxylic acid, is a substituted pyridine derivative. Its structural features, including the pyridine ring, the carboxylic acid group, and the methyl substituents, give rise to a unique spectroscopic fingerprint. Understanding these spectroscopic properties is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This guide covers the essential spectroscopic techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These values are derived from computational prediction tools and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | br s | 1H | -COOH |

| ~7.8 | s | 1H | H-5 |

| ~7.2 | s | 1H | H-3 |

| ~2.5 | s | 3H | 6-CH₃ |

| ~2.4 | s | 3H | 4-CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O |

| ~158 | C-6 |

| ~150 | C-2 |

| ~148 | C-4 |

| ~125 | C-5 |

| ~122 | C-3 |

| ~24 | 6-CH₃ |

| ~21 | 4-CH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1300 | Medium | O-H bend (Carboxylic acid) |

| ~900 | Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 151 | [M]⁺ (Molecular Ion) |

| 134 | [M - OH]⁺ |

| 106 | [M - COOH]⁺ |

| 91 | [106 - CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| λ_max (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~270 | Moderate | Ethanol | π → π |

| ~220 | Strong | Ethanol | π → π |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to observe the acidic proton of the carboxylic acid.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the crystalline this compound directly onto the ATR crystal.

-

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an Electrospray Ionization (ESI) source. ESI is suitable for polar molecules like carboxylic acids.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 152.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 150.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

UV-Vis Spectroscopy

Objective: To study the electronic transitions within the aromatic system of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a wavelength range from 200 to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic characterization process.

An In-depth Technical Guide to the Crystal Structure Analysis of 4,6-Dimethylpicolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural analysis of derivatives of 4,6-dimethylpicolinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public crystallographic data for this compound itself, this document focuses on a known derivative to illustrate the principles of its crystal structure analysis. The methodologies and data presented herein serve as a valuable reference for the characterization of this class of compounds.

Introduction

Picolinic acid and its derivatives are a well-established class of compounds in coordination chemistry and are increasingly recognized for their potential in biomedical applications. The strategic placement of substituent groups on the pyridine ring, such as the methyl groups in the 4- and 6-positions, can significantly influence the molecule's electronic properties, coordination behavior, and crystal packing. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.

This guide will delve into the experimental protocols for the synthesis and crystallization of picolinic acid derivatives, present the crystallographic data for a representative this compound derivative, and visualize the experimental workflow.

Experimental Protocols

The synthesis and crystallization of picolinic acid derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are generalized from established methods for similar compounds.

2.1. Synthesis of this compound Derivatives

A common route for the synthesis of derivatives of this compound involves the modification of the carboxylic acid group or substitution at other positions on the pyridine ring. For instance, the synthesis of a thioglycoside derivative of 4,6-dimethylnicotinonitrile, which shares the same dimethylpyridine core, proceeds as follows:

-

Preparation of the Pyridine-2-(1H)-thione Precursor: A solution of the corresponding pyridine-2-(1H)-thione is prepared in an aqueous solution of potassium hydroxide.

-

Reaction with a Halogenated Sugar: A solution of an acetyl-protected glucopyranosyl bromide in a suitable solvent, such as acetone, is added to the pyridine-2-(1H)-thione solution.

-

Reaction Monitoring and Workup: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Purification: The residue is washed with distilled water to remove inorganic salts, yielding the desired product.[1]

2.2. Crystallization

The growth of single crystals suitable for X-ray diffraction is often achieved through slow evaporation or vapor diffusion techniques.

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent or a mixture of solvents to form a saturated or near-saturated solution. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of single crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing a small drop of this solution on a cover slip. The cover slip is then inverted and sealed over a well containing a precipitant (a solvent in which the compound is less soluble). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

The choice of solvent is critical and is often determined empirically through screening various common organic solvents.

2.3. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

-

Data Collection: A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Data Presentation

The following tables summarize the crystallographic data for a representative derivative, 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile.[1]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₄H₁₈N₂O₅S |

| Formula Weight | 342.37 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 7.0391 (2) Å |

| b | 12.3331 (4) Å |

| c | 17.8936 (6) Å |

| α, β, γ | 90° |

| Volume | 1553.72 (9) ų |

| Z | 4 |

| Density (calculated) | 1.462 Mg/m³ |

| Absorption Coefficient | 2.053 mm⁻¹ |

| F(000) | 728 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1-C1 | 1.8016 (15) |

| S1-C12 | 1.7723 (13) |

| N1-C5 | 1.334 (2) |

| N1-C1 | 1.338 (2) |

| N2-C13 | 1.144 (2) |

| C2-C3 | 1.385 (2) |

| C3-C4 | 1.388 (2) |

| C4-C5 | 1.383 (2) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C12-S1-C1 | 103.85 (7) |

| C5-N1-C1 | 117.43 (14) |

| N1-C1-C2 | 123.44 (15) |

| C3-C2-C1 | 118.42 (15) |

| C2-C3-C4 | 119.34 (15) |

| C5-C4-C3 | 118.66 (15) |

| N1-C5-C4 | 122.70 (15) |

Table 4: Selected Torsion Angles (°)

| Angle | Degrees (°) |

| N11-C12-S1-C1 | -2.08 (14) |

| C2-C1-S1-C12 | 152.98 (9) |

Mandatory Visualization

The following diagrams illustrate the logical workflow of crystal structure analysis.

Caption: Experimental workflow for crystal structure analysis.

Caption: Relationship between synthesis, structure, and applications.

References

Theoretical and Computational Insights into 4,6-Dimethylpicolinic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: 4,6-Dimethylpicolinic acid, a substituted pyridine carboxylic acid, represents a key scaffold in medicinal chemistry. Its structural features make it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available theoretical, computational, and experimental data on this compound, with a focus on its applications in drug development. While dedicated in-depth computational studies on the isolated molecule are not extensively available in the public domain, this guide synthesizes information from related studies and applications to provide valuable insights for researchers, scientists, and drug development professionals.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. This data, primarily sourced from PubChem, provides a foundational understanding of the molecule's characteristics.[1]

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9NO2 | PubChem[1] |

| Molecular Weight | 151.16 g/mol | PubChem[1] |

| IUPAC Name | 4,6-dimethylpyridine-2-carboxylic acid | PubChem[1] |

| CAS Number | 18088-10-3 | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 151.063328530 | PubChem[1] |

| Monoisotopic Mass | 151.063328530 | PubChem[1] |

| Topological Polar Surface Area | 50.2 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 158 | PubChem[1] |

Synthesis and Experimental Protocols

General Synthetic Approach

The synthesis of derivatives of this compound has been reported in the context of developing novel therapeutic agents. A common strategy involves the coupling of this compound with a suitable amine-containing moiety.

Example Protocol: Amide Coupling for the Synthesis of a κ-Opioid Receptor Antagonist Precursor

This protocol is adapted from a study on the de novo design of κ-opioid receptor antagonists.[2]

-

Materials:

-

This compound

-

tert-butyl (S)-3-(aminomethyl)piperidine-1-carboxylate

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

-

Procedure:

-

To a solution of this compound (0.5 mmol) and tert-butyl (S)-3-(aminomethyl)piperidine-1-carboxylate (0.5 mmol) in DMF (2 mL), add HOAt.

-

Add EDC to the reaction mixture.

-

Stir the reaction at room temperature. The reaction time can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A reported reaction time for a similar coupling was 64 hours.[3]

-

Upon completion, the product can be purified by silica gel chromatography. A typical elution system for similar compounds is a gradient of n-heptane:ethyl acetate.[3]

-

Figure 1: General Workflow for Amide Coupling

Caption: A generalized workflow for the synthesis of this compound derivatives via amide coupling.

Spectroscopic Data

Detailed experimental spectra for isolated this compound are not widely published. However, mass spectrometry data for a derivative has been reported.

Table 2: Mass Spectrometry Data for a Derivative of this compound

| Derivative | Mass Spectrometry Data | Source |

| Product of coupling with pyridin-3-yl-carbamic acid tert-butyl ester | MS (ESI): m/z = 332.18 [M+H]+ | Patent CA2827718A1[3] |

Computational Studies and Theoretical Insights

While no dedicated computational studies on this compound were identified, the broader class of picolinic acid derivatives is a subject of computational research, particularly in drug design.

Relevance in Computational Drug Design:

-

Scaffold for Molecular Docking: The picolinic acid moiety serves as a valuable scaffold in computational drug design. Its ability to form key interactions with biological targets is often explored through molecular docking simulations to predict binding affinities and modes of action.

-

Pharmacophore Modeling: Derivatives of picolinic acid have been used to develop pharmacophore models for various targets, including receptors and enzymes. These models help in identifying the essential structural features required for biological activity.

-

Generative Deep-Learning: In a recent study, a generative deep-learning framework was employed for the de novo design of κ-opioid receptor antagonists, utilizing this compound as a building block.[2] This highlights the utility of this scaffold in artificial intelligence-driven drug discovery.

Figure 2: Role of this compound in Drug Discovery

Caption: The logical flow of utilizing this compound as a scaffold in a typical drug discovery pipeline.

Biological Activity and Therapeutic Potential

The known biological activities of derivatives of this compound point towards its potential in developing treatments for neurological disorders and infectious diseases.

κ-Opioid Receptor (KOR) Antagonism

Derivatives of this compound have been synthesized and evaluated as κ-opioid receptor antagonists.[2] KOR antagonists are of therapeutic interest for the treatment of depression, anxiety, and substance abuse disorders. The synthesized compounds showed antagonist activity against Salvinorin A-mediated Gi activation in cell-based functional assays.[2]

Anti-tuberculosis Activity

This compound has been utilized in the synthesis of analogues of the anti-tuberculosis drug bedaquiline.[4] The aim of this research was to develop compounds with improved pharmacokinetic properties, such as reduced lipophilicity and plasma half-life, while maintaining potent activity against Mycobacterium tuberculosis.[4] This highlights the potential of the 4,6-dimethylpyridine-2-carboxylic acid scaffold in designing novel anti-infective agents.

This compound is a valuable and versatile building block in modern drug discovery. While a comprehensive public repository of its theoretical and computational data is yet to be established, its application in the synthesis of biologically active molecules, particularly κ-opioid receptor antagonists and anti-tuberculosis agents, underscores its significance. This guide provides a consolidated overview of the currently available information, offering a solid foundation for researchers and drug development professionals interested in leveraging the therapeutic potential of this chemical scaffold. Further dedicated computational and experimental studies on the parent molecule are warranted to fully elucidate its properties and expand its applications in medicinal chemistry.

References

An In-depth Technical Guide on the Solubility and Stability of 4,6-Dimethylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 4,6-Dimethylpicolinic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the requisite experimental protocols and provides illustrative data. The methodologies described are based on established principles for analogous pyridine carboxylic acid derivatives and adhere to international pharmaceutical guidelines.

Physicochemical Properties of this compound

This compound, a derivative of pyridine-2-carboxylic acid (picolinic acid), possesses a chemical structure that influences its solubility and stability. Key physicochemical properties, computed by PubChem, are summarized below.[1] These properties are crucial for predicting its behavior in various solvent systems and under different stress conditions.

| Property | Value | Source |

| IUPAC Name | 4,6-dimethylpyridine-2-carboxylic acid | PubChem[1] |

| Molecular Formula | C₈H₉NO₂ | PubChem[1] |

| Molecular Weight | 151.16 g/mol | PubChem[1] |

| XLogP3-AA | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

The presence of both a carboxylic acid group and a pyridine ring suggests that the solubility of this compound will be pH-dependent. The methyl groups may slightly decrease its aqueous solubility compared to the parent picolinic acid due to an increase in lipophilicity.

Solubility Profile

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Expected Solubility (mg/mL) - Illustrative |

| Water (pH 7.0) | Polar Protic | Low to Moderate |

| 0.1 N HCl | Aqueous Acidic | High |

| 0.1 N NaOH | Aqueous Basic | High |

| Methanol | Polar Protic | Moderate to High |

| Ethanol | Polar Protic | Moderate |

| Isopropyl Alcohol | Polar Protic | Low to Moderate |

| Acetonitrile | Polar Aprotic | Low to Moderate |

| Dichloromethane | Nonpolar | Low |

| Ethyl Acetate | Moderately Polar | Low to Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| Polyethylene Glycol 400 (PEG 400) | Polar | High |

Note: The values in this table are illustrative and intended to serve as a template. Actual experimental determination is required for accurate data.

Experimental Protocol for Solubility Determination

The solubility of this compound can be determined using the isothermal shake-flask method, a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (as listed in Table 1)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a temperature-controlled orbital shaker set at 25°C.

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL.

Workflow for Solubility Determination:

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies expose the compound to stress conditions more severe than accelerated stability testing.

Table 2: Illustrative Stability of this compound under Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation - Illustrative | Major Degradants - Illustrative |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | 5-10% | Decarboxylation product |

| Base Hydrolysis | 0.1 N NaOH | 8 h | 60°C | 10-15% | Ring-opened products |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 5-10% | N-oxide |

| Thermal | Solid State | 48 h | 80°C | <5% | No significant degradation |

| Photolytic | Solid State, ICH Q1B | - | - | <5% | No significant degradation |

Note: The values in this table are illustrative. The extent of degradation and the nature of the degradants must be determined experimentally.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradant identification

Procedure:

-

Preparation of Samples: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 N NaOH, and dilute for analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C. Withdraw samples at appropriate time points, neutralize with 0.1 N HCl, and dilute for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time points and dilute for analysis.

-

Thermal Degradation: Expose the solid powder of this compound to dry heat at 80°C in an oven. Withdraw samples at appropriate time points, dissolve in a suitable solvent, and dilute for analysis.

-

Photolytic Degradation: Expose the solid powder of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. After exposure, dissolve the sample and analyze.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Degradant Identification: If significant degradation is observed, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Workflow for Forced Degradation Studies:

Logical Relationships in Stability

The stability of this compound is intrinsically linked to its chemical structure. The following diagram illustrates the relationship between the functional groups and their susceptibility to different degradation pathways.

Conclusion

This technical guide outlines the essential experimental protocols for determining the solubility and stability of this compound. While specific quantitative data for this molecule is sparse in the literature, the provided methodologies offer a robust framework for its characterization. A thorough understanding of these properties is critical for the successful development of drug candidates, from formulation to ensuring long-term stability and efficacy. It is strongly recommended that the experimental procedures detailed herein are performed to generate precise and reliable data for this compound.

References

In-Depth Technical Guide: 4,6-Dimethylpicolinic Acid (CAS 18088-10-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and safety information for 4,6-Dimethylpicolinic Acid (CAS number 18088-10-3). The content is structured to facilitate easy access to key data for professionals in research and development.

Chemical Identification and Physicochemical Properties

| Property | Value | Data Source |

| IUPAC Name | 4,6-dimethylpyridine-2-carboxylic acid | PubChem |

| CAS Number | 18088-10-3 | PubChem |

| Molecular Formula | C₈H₉NO₂ | PubChem |

| Molecular Weight | 151.16 g/mol | PubChem |

| Canonical SMILES | CC1=CC(=NC(=C1)C(=O)O)C | PubChem |

| InChI Key | DYOKWPWMTZHTPS-UHFFFAOYSA-N | PubChem |

| Computed XLogP3 | 1.5 | PubChem |

| Computed Hydrogen Bond Donor Count | 1 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem |

| Computed Rotatable Bond Count | 1 | PubChem |

| Note: The physicochemical properties listed above are computationally derived and should be used as estimates pending experimental verification. |

Hazard Identification and Toxicological Profile

Based on available safety data, this compound is classified with several hazards.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Toxicological Summary: Specific toxicological studies, such as LD50 determination for oral, dermal, or inhalation routes, for this compound are not currently available in the public domain. A safety data sheet for a structurally related compound, pyridine-2-carboxylic acid, indicates it is harmful if swallowed and can cause serious eye damage. Given the structural similarities, a cautious approach to handling this compound is warranted.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis of this compound are not extensively published. However, general synthetic routes for pyridine carboxylic acids typically involve the oxidation of the corresponding alkylpyridine precursors. For instance, the synthesis of the related dipicolinic acid (pyridine-2,6-dicarboxylic acid) has been reported via the oxidation of 2,6-xylidine or through a Grignard reaction with 2,6-dichloropyridine followed by carboxylation.[2][3] Another relevant synthesis is that of 4,6-dihydroxy-2-methylpyrimidine, which is achieved by reacting sodium methoxide, dimethyl malonate, and acetamidine hydrochloride.[4] These methods may serve as a basis for developing a synthetic route to this compound.

At present, there are no published experimental protocols detailing the use of this compound in specific biological assays.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is lacking. However, its documented use as a chemical intermediate in the synthesis of agonists for the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, suggests a potential, albeit unconfirmed, interaction with this receptor.

GPBAR1 is a significant therapeutic target due to its role in regulating metabolism and inflammation. The activation of GPBAR1 by its endogenous ligands, bile acids, initiates a signaling cascade that is primarily mediated by the Gαs subunit of heterotrimeric G-proteins. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates downstream effectors, including Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These, in turn, modulate the activity of various transcription factors, such as cAMP response element-binding protein (CREB), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3), thereby influencing a wide range of cellular responses.[5][6][7][8][9][10][11][12][13]

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of GPBAR1 activation and a conceptual workflow for investigating the interaction of a compound like this compound with this receptor.

Caption: Generalized GPBAR1 signaling cascade.

Caption: Workflow for GPBAR1 agonist screening.

Disclaimer: The involvement of this compound in the GPBAR1 signaling pathway is hypothetical and based on its use as a synthetic precursor. Direct experimental evidence is required to confirm any biological activity.

References

- 1. This compound | C8H9NO2 | CID 693295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]

- 3. CN106187875A - A kind of method of synthesis 2,6 dipicolinic acid - Google Patents [patents.google.com]

- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. The G-protein-coupled bile acid receptor Gpbar1 (TGR5) suppresses gastric cancer cell proliferation and migration through antagonizing STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]

- 7. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]

- 8. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]

- 9. genecards.org [genecards.org]

- 10. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The deficiency of G-protein-coupled bile acid receptor Gpbar1 (TGR5) enhances chemically-induced liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-Dimethylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylpyridine-2-carboxylic acid, also known as 4,6-dimethylpicolinic acid, is a substituted pyridine derivative with the chemical formula C₈H₉NO₂.[1] As a member of the pyridine carboxylic acid class, it holds potential interest in medicinal chemistry and drug development due to the broad spectrum of biological activities associated with this scaffold.[2][3] Pyridine-based structures are integral to numerous pharmaceuticals and bioactive molecules, acting as key pharmacophores. This guide provides a comprehensive overview of the known characteristics, synthesis, and potential applications of 4,6-dimethylpyridine-2-carboxylic acid, compiling available data to support further research and development.

Physicochemical Properties

Quantitative experimental data for the primary physicochemical properties of 4,6-dimethylpyridine-2-carboxylic acid are not extensively reported in publicly available literature. However, computational predictions and data from structurally similar compounds provide valuable estimates.

| Property | Data | Reference |

| IUPAC Name | 4,6-dimethylpyridine-2-carboxylic acid | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 18088-10-3 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Melting Point | Data not available. (For comparison, 4-methylpyridine-2-carboxylic acid melts at 139 °C) | [4] |

| Boiling Point | Data not available. Carboxylic acids generally have high boiling points due to hydrogen bonding. | [5] |

| Solubility | Data not available. Lower-chain carboxylic acids are typically miscible with water, with solubility decreasing as the carbon chain length increases. | [5] |

| pKa | Data not available. | |

| XLogP3-AA (Computed) | 1.5 | [1] |

| Topological Polar Surface Area (Computed) | 50.2 Ų | [1] |

| Hydrogen Bond Donor Count (Computed) | 1 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | [1] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, two singlets for the non-equivalent methyl groups, and a broad singlet for the carboxylic acid proton (typically δ 10-13 ppm).[6] Protons on carbons adjacent to a carbonyl group typically resonate in the δ 2.0-3.0 ppm region.[7]

-

¹³C NMR: The carboxyl carbon is expected to appear in the δ 170-185 ppm range.[6] Signals for the six carbons of the substituted pyridine ring and the two methyl carbons would also be present.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic:

-

A very broad O–H stretching band is expected in the range of 2500–3300 cm⁻¹ due to strong intermolecular hydrogen bonding.[8]

-

A sharp and intense C=O stretching absorption should appear between 1710 and 1760 cm⁻¹.[8]

-

C–O stretching and O–H bending vibrations are also expected in the fingerprint region.

Mass Spectrometry (MS)

-

The molecular ion peak (M+) would be observed at m/z 151.

-

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[9] Cleavage of bonds adjacent to the carbonyl group is a prominent fragmentation pathway.[9]

Synthesis and Reactions

A specific, detailed experimental protocol for the synthesis of 4,6-dimethylpyridine-2-carboxylic acid is not well-documented in the reviewed literature. However, general synthetic strategies for related compounds can be adapted.

Potential Synthesis Pathway

A plausible route involves the selective oxidation of one methyl group of 2,4,6-trimethylpyridine (collidine). This approach requires careful control of reaction conditions to prevent over-oxidation to the dicarboxylic acid.

Experimental Protocol: General Oxidation of Alkylpyridines

The following is a generalized protocol based on the oxidation of lutidines (dimethylpyridines) to pyridine carboxylic acids, which would require optimization for the target molecule.[10]

-

Reaction Setup: A solution of the starting material (e.g., 2,6-dimethylpyridine) is prepared in an acidic medium, such as 60-70% sulfuric acid, in a suitable reaction vessel.

-

Oxidant Addition: An aqueous solution of a strong oxidizing agent, like sodium dichromate in stoichiometric excess, is added gradually to the reaction mixture.

-

Temperature Control: The reaction temperature is maintained between 70°C and 115°C.

-

Reaction Monitoring: The reaction is allowed to proceed for several hours until completion, which can be monitored by techniques like TLC or HPLC.

-

Isolation: Upon cooling, the product may precipitate. The solid is collected by filtration.

-

Purification: The crude product is purified by hydrolysis of any intermediate complexes (e.g., with chromium salts) followed by recrystallization from a suitable solvent to yield the pure pyridine carboxylic acid.[10]

Biological Activity and Applications

While specific studies on the biological activity of 4,6-dimethylpyridine-2-carboxylic acid are scarce, the broader class of pyridine carboxylic acid derivatives is of significant interest in drug discovery.

-

Enzyme Inhibition: These scaffolds are known to be effective enzyme inhibitors, with derivatives showing activity against targets like IRAK4, ASK1, and WDR5, which are relevant in inflammation and oncology.[2]

-

Antimicrobial and Anticancer Potential: Various pyridine derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties.[11][12]

-

Agrochemicals: Substituted picolinic acids are used as intermediates in the synthesis of agrochemicals and dyestuffs.

Given the lack of specific data for 4,6-dimethylpyridine-2-carboxylic acid, a logical workflow for its investigation in a drug discovery context is proposed below.

Conclusion

4,6-Dimethylpyridine-2-carboxylic acid is a compound with a foundation in the well-established field of pyridine chemistry. While specific experimental data on its properties and biological functions are limited, its structural features suggest it could be a valuable building block for developing new therapeutic agents. This guide summarizes the available computed data and provides a framework based on related compounds for its synthesis and spectroscopic characterization. Further experimental investigation is required to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its potential in drug discovery and other applications.

References

- 1. This compound | C8H9NO2 | CID 693295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-methylpyridine-2-carboxylic acid [stenutz.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 11. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR spectrum [chemicalbook.com]

- 12. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

No Biological Activity Data Currently Available for 4,6-Dimethylpicolinic Acid

A comprehensive review of scientific literature and databases reveals a significant gap in the available information regarding the biological activity of 4,6-Dimethylpicolinic acid. At present, there is no publicly accessible data from biological screening assays, detailed experimental protocols, or identified signaling pathways associated with this specific chemical entity.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the biological profile of this compound. However, extensive searches of chemical databases such as PubChem and numerous scientific literature repositories have yielded no specific studies detailing its bioactivity. The PubChem entry for this compound (CID 693295) contains chemical and physical properties but lacks any annotation related to biological assays or therapeutic potential.

While research exists on derivatives of similar chemical scaffolds, such as picolinic acid and its amides, this information is not directly applicable to this compound itself. The biological effects of a molecule are highly dependent on its specific structure, and therefore, data from related compounds cannot be reliably extrapolated.

This absence of data prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways.

Future Research Directions

The lack of information on the biological activity of this compound highlights a potential area for future investigation. A logical first step for researchers interested in this compound would be to perform a broad initial biological screening. A suggested workflow for such a screening is outlined below.

Proposed Initial Screening Workflow

Caption: Proposed workflow for the initial biological activity screening of this compound.

This proposed workflow would serve as a starting point to elucidate the potential biological and therapeutic relevance of this compound. The results of such a screening campaign would be essential to determine if further investigation into its mechanism of action and potential as a lead compound in drug discovery is warranted.

We recommend that researchers interested in this molecule consider initiating such a screening cascade to fill the current knowledge gap.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chelation Properties of Substituted Picolinic Acids

Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, and its substituted analogues represent a class of "privileged" structural motifs in medicinal chemistry and materials science.[1] Their significance stems from their robust ability to act as chelating agents, forming stable complexes with a wide array of metal ions.[1][2] This technical guide provides a comprehensive overview of the coordination chemistry, quantitative chelation properties, and relevant experimental methodologies for substituted picolinic acids, tailored for professionals in research and drug development.

Core Principles of Picolinic Acid Chelation

Picolinic acid and its derivatives primarily function as bidentate ligands, coordinating with metal ions through the nitrogen atom of the pyridine ring and an oxygen atom from the adjacent carboxylate group.[2][3] This formation of a stable five-membered chelate ring is the cornerstone of their strong binding affinity.[3] The resulting metal complexes are often neutral and lipophilic, which can be a desirable property for bioavailability.[2] The versatility of the picolinic acid scaffold allows for extensive chemical modification, enabling the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles for specific applications.[4]

Quantitative Chelation Data: Stability Constants

The stability of a metal-ligand complex in solution is quantified by its stability constant (log K). A higher log K value indicates a stronger interaction and a more stable complex.[5][6] The chelation efficiency of picolinic acid derivatives is highly dependent on the metal ion, pH, and the nature of the substituents on the pyridine ring.[5]

Below is a summary of representative stability constants for picolinic acid and related compounds with various divalent metal ions.

| Ligand | Metal Ion | log K1 | log K2 | log K3 | Experimental Conditions | Reference |

| Picolinic Acid | Zn(II) | 5.7 | 4.9 | - | 25 °C, 0.1 M NaNO₃ | [7] |

| Picolinic Acid | Cu(II) | 7.59 | 6.55 | - | 25 °C, 1.0 M KNO₃ | [8] |

| Picolinic Acid | Co(II) | 5.09 | 4.31 | 3.24 | 25 °C, 1.0 M NaNO₃ | [9] |

| Picolinic Acid | Ni(II) | 6.5 | 5.7 | - | Not specified | [10] |

| Picolinic Acid | Cd(II) | 4.5 | 3.8 | - | Not specified | [10] |

| Dipicolinic Acid | Co(II) | 6.64 | 5.25 | - | 25 °C, 1.0 M NaNO₃ | [9][11] |

| Dipicolinic Acid | Ni(II) | 6.9 | 5.5 | - | 25 °C, 1.0 M NaNO₃ | [11] |

| Dipicolinic Acid | Zn(II) | 6.7 | 5.1 | - | 25 °C, 1.0 M NaNO₃ | [11] |

Table 1. Stability Constants (log K) of Picolinic and Dipicolinic Acid Complexes.

Experimental Protocols

The study of picolinic acid chelation involves synthesis, characterization, and quantitative analysis. The following sections detail common methodologies.

The synthesis of picolinic acid amides and esters is a common strategy for creating novel chelators. A general approach involves the activation of the carboxylic acid, followed by reaction with a desired amine or alcohol.[1][12][13]

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Acid Chloride Formation | Picolinic acid derivative, thionyl chloride (SOCl₂), catalytic N,N-Dimethylformamide (DMF). Reflux. | To activate the carboxylic acid for subsequent nucleophilic attack.[1][12] |

| 2 | Amide/Ester Coupling | Picolinoyl chloride, desired amine or alcohol, triethylamine (Et₃N), anhydrous solvent (e.g., THF, DCM). Room temperature. | To form the final picolinamide or picolinate ester derivative.[1][13] |

| 3 | Purification | Column chromatography, recrystallization. | To isolate and purify the target compound.[12] |

| 4 | Metal Complexation | Purified ligand, hydrated metal salt (e.g., MCl₂·nH₂O), alcoholic solution. Stirring. | To form the metal-ligand complex.[11][14] |

| 5 | Complex Isolation | Filtration, washing with solvent (e.g., diethyl ether), drying under vacuum. | To isolate the pure metal complex product.[11] |

Table 2. General Protocol for Synthesis and Metal Complexation.

Potentiometric titration is a standard and reliable method for determining the stability constants of metal complexes in solution.[7][8]

| Step | Procedure | Key Measurements | Data Analysis |

| 1 | System Calibration | Calibrate the pH electrode and titrator with standard buffer solutions. | Ensures accuracy of pH measurements. |

| 2 | Titration | Titrate a solution containing the metal ion and the picolinic acid ligand with a standardized solution of a strong base (e.g., NaOH) at constant temperature and ionic strength.[7] | Record pH or potential (mV) as a function of the volume of titrant added. |

| 3 | Data Processing | Use specialized software (e.g., HyperQuad, LETAGROP) to process the titration curve.[8][15] | The software fits the experimental data to a chemical model to calculate the overall stability constants (β) for the formed complexes (e.g., ML, ML₂).[8] |

Table 3. Protocol for Potentiometric Determination of Stability Constants.

Various analytical techniques are employed to confirm the structure and coordination of the metal complexes.

| Technique | Purpose | Key Observables | Reference |

| FT-IR Spectroscopy | To confirm the coordination mode of the ligand. | A negative shift in the C=O stretching frequency of the carboxylic acid group and a shift in the C=N stretch of the pyridine ring upon complexation indicate bidentate (N,O) chelation.[2] | [2][11] |

| UV-Visible Spectroscopy | To study the geometry of the metal complexes in solution. | The d-d electronic transitions observed can confirm the coordination geometry (e.g., octahedral, distorted octahedral).[2][16] | [2][16] |

| NMR Spectroscopy (¹H, ¹³C) | To characterize the ligand and its complexes in solution. | Shifts in the proton and carbon signals of the pyridine ring and carboxyl group upon coordination provide structural information. | [11][14] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complexes and determine the presence of coordinated water molecules. | Weight loss at specific temperatures corresponds to the loss of water or decomposition of the ligand.[2][16] | [2][16] |

| Conductance Studies | To determine the electrolytic nature of the complexes. | Molar conductance values in a suitable solvent (e.g., DMF) indicate whether the complex is an electrolyte or non-electrolyte.[2] | [2] |

Table 4. Methods for Physicochemical Characterization.

Applications in Drug Development and Biology

The ability of substituted picolinic acids to chelate essential metal ions is central to their diverse biological activities. This property is exploited in the design of enzyme inhibitors, agents to enhance mineral absorption, and antimicrobial compounds.

-

Enzyme Inhibition: The picolinamide scaffold is a key component in numerous potent and selective enzyme inhibitors. The pyridine nitrogen and amide moiety can engage in critical coordination and hydrogen bonding interactions within enzyme active sites.[4] Picolinate-derived candidates have been developed as inhibitors for targets such as 11β-HSD1 (for metabolic disorders) and VEGFR-2 (for cancer).[4][17]

-

Enhanced Mineral Absorption: Picolinic acid is an endogenous molecule that assists in the absorption of divalent and trivalent metal ions, such as zinc and iron, through the small intestine.[2][18] This has led to the development of supplements like iron picolinate and chromium picolinate, which offer high bioavailability and improved gastrointestinal tolerability compared to traditional inorganic salts.[1][18]

-

Antimicrobial Activity: While picolinic acid itself shows moderate antimicrobial activity, its metal complexes often exhibit significantly enhanced potency.[2][16] The increased activity is attributed to the effect of the chelated metal ion on the metabolic functions of microbial cells.[2] Complexes with Ni(II), Co(II), and Cu(II) have shown promising activity against various bacterial and fungal strains.[2][11]

-

DNA Interaction: Certain copper(II) complexes of picolinic acid derivatives have been designed as metallonucleases, demonstrating the ability to bind and cleave DNA, which is a key mechanism for some anticancer agents.[19]

Conclusion

Substituted picolinic acids are a functionally rich and versatile class of chelating agents with profound implications for drug discovery and biological research. Their well-defined coordination chemistry, coupled with the tunability of their structure, allows for the rational design of molecules with specific metal-binding properties and biological functions. A thorough understanding of the quantitative aspects of their chelation, supported by robust experimental methodologies, is critical for harnessing their full potential in developing next-generation therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. sjctni.edu [sjctni.edu]

- 3. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.beloit.edu [chemistry.beloit.edu]

- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ajol.info [ajol.info]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules [mdpi.com]

- 16. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 17. dovepress.com [dovepress.com]

- 18. caringsunshine.com [caringsunshine.com]

- 19. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4,6-Dimethylpicolinic Acid as a Ligand for Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Research specifically focused on 4,6-dimethylpicolinic acid as a ligand for metal complexes is limited. The following application notes and protocols are based on the known chemistry and biological activities of analogous compounds, primarily picolinic acid and dipicolinic acid (pyridine-2,6-dicarboxylic acid). These notes are intended to serve as a foundational guide for initiating research in this area.

Introduction to this compound

This compound is a derivative of picolinic acid, featuring methyl groups at the 4 and 6 positions of the pyridine ring.[1] This substitution is expected to influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, geometry, and reactivity of its metal complexes compared to those of unsubstituted picolinic acid. The presence of the pyridine nitrogen and the carboxylate group allows it to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4,6-dimethylpyridine-2-carboxylic acid[1] |

| Molecular Formula | C₈H₉NO₂[1] |

| Molecular Weight | 151.16 g/mol [1] |

| CAS Number | 18088-10-3[1] |

| Appearance | White crystalline solid (predicted) |

Potential Applications of this compound Metal Complexes

Based on the activities of related picolinic and dipicolinic acid complexes, metal complexes of this compound are promising candidates for various applications, particularly in the biomedical field.

Antimicrobial Agents

Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[3][4] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across microbial cell membranes.[4]

Table 2: Example Antimicrobial Activity of Dipicolinic Acid Metal Complexes (Analogous System) [4]

| Complex | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| [Co(dipic)(H₂O)₂] | S. sonnei | 25 | 12.5 |

| B. subtilis | 22 | 25 | |

| [Ni(dipic)(H₂O)₂] | S. sonnei | 20 | 25 |

| B. subtilis | 18 | 50 | |

| [Zn(dipic)(H₂O)₂] | S. sonnei | 28 | 12.5 |

| B. subtilis | 24 | 25 | |

| [Cd(dipic)(H₂O)₂] | S. sonnei | 21 | 61.5 |

| B. subtilis | 19 | 120 | |

| Amoxicillin (Standard) | S. sonnei | 32 | - |

| B. subtilis | 30 | - |

Data is for dipicolinic acid complexes and should be considered as a reference for potential activity.

Anticancer Agents

The antitumor activity of picolinic acid and its metal complexes has been documented.[5] Metal complexes can induce cancer cell death through various mechanisms, including DNA binding and cleavage, and the generation of reactive oxygen species (ROS).

Table 3: Example In Vitro Cytotoxicity of a Dipicolinic Acid Metal Complex (Analogous System) [6]

| Complex | Cell Line | IC₅₀ (µM) |

| [Ca(pydcH₂)₂(H₂O)]₂[Co(pydc)₂]₂·6H₂O | MCF7 (Breast Cancer) | 10 |

Data is for a specific dipicolinic acid complex and serves as an example of potential cytotoxicity.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound involves the hydrolysis of 2-cyano-4,6-dimethylpyridine.

Caption: Proposed synthesis of this compound.

Protocol for Hydrolysis of 2-Cyano-4,6-dimethylpyridine: This is a general procedure adapted from methods for hydrolyzing other cyanopyridines.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-4,6-dimethylpyridine in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up (Acidic Hydrolysis): After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) to precipitate the product.

-

Work-up (Basic Hydrolysis): After cooling, acidify the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

General Synthesis of Metal(II) Complexes with this compound

This protocol is adapted from the synthesis of dipicolinic acid complexes.[3][4]

References

- 1. This compound | C8H9NO2 | CID 693295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sjctni.edu [sjctni.edu]

- 3. ajol.info [ajol.info]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Coordination Compounds with 4,6-Dimethylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of coordination compounds utilizing 4,6-Dimethylpicolinic acid as a ligand. The methodologies outlined are based on established procedures for structurally similar picolinic acid derivatives and can be adapted for various transition metal precursors. These compounds are of interest for their potential applications in catalysis, materials science, and as therapeutic agents.

Introduction

Coordination chemistry is a field dedicated to the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands.[1][2] this compound, a derivative of picolinic acid, is a versatile bidentate ligand that can coordinate to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group. This chelation results in the formation of stable five-membered rings, which is a fundamental aspect of its utility in constructing diverse metal complexes with distinct geometries and electronic properties. The resulting coordination compounds have potential applications in various fields, including catalysis and medicinal chemistry.

General Synthesis Protocol

The synthesis of coordination compounds with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The general procedure is as follows:

Materials:

-

This compound

-

Selected metal salt (e.g., chlorides, nitrates, acetates)

-

Solvent (e.g., ethanol, methanol, water, or a mixture)

-

Base (e.g., sodium hydroxide, potassium hydroxide) for deprotonation

Procedure:

-

Ligand Preparation: Dissolve this compound in the chosen solvent. If the reaction requires the deprotonated form of the ligand, a stoichiometric amount of a base is added to the solution.

-

Metal Salt Solution: Separately, dissolve the metal salt in the same or a compatible solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain different coordination geometries.

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or heated under reflux for a specific period, depending on the desired product.

-

Isolation and Purification: The resulting coordination compound may precipitate out of the solution. If so, it can be collected by filtration. If the product remains dissolved, the solvent can be slowly evaporated to induce crystallization. The crude product can be purified by recrystallization from a suitable solvent.

A visual representation of the general experimental workflow is provided below.

References

Application of 4,6-Dimethylpicolinic Acid in the Synthesis of Novel Antifungal Agents

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the development of novel antifungal agents with unique mechanisms of action. Picolinic acid derivatives have shown promise as scaffolds in medicinal chemistry due to their diverse biological activities. This application note explores the potential of 4,6-dimethylpicolinic acid as a versatile starting material for the synthesis of new antifungal compounds. We present proposed synthetic pathways, detailed experimental protocols for analogous compounds, and a summary of the antifungal activity of related structures, providing a roadmap for researchers in the field of antifungal drug discovery.

While direct studies on the antifungal applications of this compound are not extensively documented, its structural features suggest its utility as a precursor for compounds analogous to known antifungal agents derived from pyridine carboxylic acids.

Proposed Synthetic Pathways

Based on established synthetic methodologies for related pyridine derivatives, we propose two primary pathways for the utilization of this compound in antifungal agent synthesis.

1. Synthesis of Novel Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives

This pathway is adapted from the synthesis of antifungal N-substituted 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one derivatives.[1][2] The core isoxazolopyridinone scaffold is a known pharmacophore with demonstrated antifungal activity.

Caption: Proposed synthesis of N-substituted isoxazolopyridinones.

2. Synthesis of Novel Pyridine-Based Hydrazone Derivatives

Hydrazone moieties are recognized for their broad spectrum of biological activities, including antifungal properties. This proposed synthesis aims to create novel hydrazone derivatives of this compound.

Caption: Proposed synthesis of pyridine-based hydrazones.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of analogous antifungal compounds, which can be adapted for this compound.

Protocol 1: Synthesis of N1-benzoyl-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (Analogous Compound)

This protocol is based on the synthesis of N1-benzoyl derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.[1][2]

Materials:

-

4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1.0 eq) in anhydrous DCM.

-

Addition of Reagents: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N1-benzoyl-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Protocol 2: Synthesis of a Phenylhydrazone of a 5-acylpyrimidinetrione (Analogous Compound)

This protocol is adapted from the synthesis of phenylhydrazones of 5-acylpyrimidinetriones which have shown antifungal activity.[3]

Materials:

-

5-acyl-pyrimidinetrione

-

Phenylhydrazine hydrochloride

-

Sodium acetate

-